molecular formula C9H4Cl2F6 B3043568 3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride CAS No. 886762-13-6

3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride

Cat. No.: B3043568
CAS No.: 886762-13-6
M. Wt: 297.02 g/mol
InChI Key: WBEUUUFAEGUGOA-UHFFFAOYSA-N
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Description

3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride (C₉H₄Cl₂F₆, MW 297.03 g/mol) is a polyfluorinated aromatic compound synthesized via chloromethylation of 2,4,6-trifluorobenzotrifluoride using bis(chloromethyl) ether and chlorosulfonic acid, achieving a 77% yield . It features two reactive chloromethyl (-CH₂Cl) groups at the 3,5-positions and trifluoromethyl (-CF₃) groups at the 2,4,6-positions, making it a versatile intermediate for synthesizing fluoroaromatic derivatives. Key physical properties include a boiling point of 105–110°C (15 mmHg) and a melting point of 77–78°C, with distinct ¹⁹F NMR signals at -140.2 ppm (4F, m) and ¹H NMR at 4.3 ppm (2H, s) .

Properties

IUPAC Name

1,3-bis(chloromethyl)-2,4,6-trifluoro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F6/c10-1-3-6(12)4(2-11)8(14)5(7(3)13)9(15,16)17/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEUUUFAEGUGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)C(F)(F)F)F)CCl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride typically involves the chloromethylation of 2,4,6-trifluorobenzotrifluoride. This process can be carried out using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride . The reaction conditions usually require a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate can be used in substitution reactions, typically under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions include substituted derivatives, aldehydes, carboxylic acids, and methyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride involves its interaction with various molecular targets. The presence of electronegative fluorine atoms and reactive chloromethyl groups allows it to participate in a range of chemical reactions, influencing molecular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Data
Compound Name Boiling Point (°C/mmHg) Melting Point (°C) ¹⁹F NMR (ppm) ¹H NMR (ppm)
3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride 105–110 (15) 77–78 -140.2 (m, 4F) 4.3 (s, 2H)
3,5-Bis(trifluoromethyl)benzyl chloride 82–84 (15) N/A Not reported 4.8 (s, 2H)
2,4,6-Trifluorobenzotrifluoride 65–67 (12) N/A -63.5 (m, 3F) Not reported

Key Observations:

  • The target compound’s higher molecular weight (297.03 g/mol) compared to dichloro derivatives (266.97 g/mol) correlates with its elevated boiling point .
  • Distinct ¹⁹F NMR signals reflect the electronic environment of fluorine atoms, with deshielding effects observed in trifluoromethyl groups .

Biological Activity

3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, properties, and biological effects, with a focus on its implications in medicinal chemistry and material science.

  • Molecular Formula : C10H6ClF6
  • Molecular Weight : 292.60 g/mol
  • CAS Number : 886762-13-6
  • Synthesis : The compound is synthesized via chloromethylation of 2,4,6-trifluorobenzotrifluoride using bis(chloromethyl) ether and chlorosulfonic acid, yielding a product with high purity (up to 98%) and an overall yield of approximately 77% .

Cytotoxicity and Cancer Research

The compound's potential cytotoxic effects were explored in cancer research contexts. In vitro studies have demonstrated that halogenated aromatic compounds can induce apoptosis in cancer cells through ROS generation and DNA damage pathways. For example, similar trifluoromethyl-substituted compounds have been found to inhibit cell proliferation in estrogen receptor-positive breast cancer cells . However, direct studies on this specific compound are needed to confirm these effects.

Case Studies

  • Case Study on ROS Signaling : In a study examining wound healing processes, it was found that ROS signaling differentially controls cellular responses to injury. The implications of such findings suggest that compounds like this compound could be investigated for their roles in modulating cellular oxidative stress .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays conducted on related compounds indicate that fluorinated benzene derivatives can exhibit significant toxicity toward various tumor cell lines. These findings warrant further investigation into the specific biological mechanisms by which this compound may exert similar effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential antibacterial propertiesVan Huizen et al., 2022
CytotoxicityInduction of apoptosis in cancer cellsDatta et al., 2022
ROS GenerationMediates cellular responses in wound healingVan Huizen et al., 2022

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride
Reactant of Route 2
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3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride

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